NIR-2 dye

説明

NIR-2 is a near-infrared (NIR) fluorescent probe designed for live-cell imaging, particularly targeting nucleic acid G-quadruplex (G4) structures. Derived from a green fluorescent protein (GFP) chromophore, it features a donor-acceptor-acceptor (D-A-A) molecular structure. Key properties include:

- Emission wavelength: 689 nm (NIR-I window: 650–900 nm).

- Fluorescence quantum yield: High (exact value unspecified but emphasized as superior to traditional probes like ThT-NE).

- Cell permeability: Excellent, enabling non-invasive intracellular imaging.

- Cytotoxicity: Low, suitable for prolonged biological studies.

- Applications: Dynamic tracking of G4 structures in live cells, cancer imaging, and integration into advanced biosensing platforms.

特性

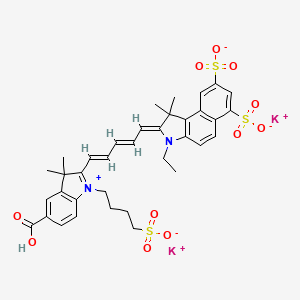

分子式 |

C36H38K2N2O11S3 |

|---|---|

分子量 |

849.1 g/mol |

IUPAC名 |

dipotassium;(2Z)-2-[(2E,4E)-5-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C36H40N2O11S3.2K/c1-6-37-29-17-15-25-26(21-24(51(44,45)46)22-30(25)52(47,48)49)33(29)36(4,5)32(37)13-9-7-8-12-31-35(2,3)27-20-23(34(39)40)14-16-28(27)38(31)18-10-11-19-50(41,42)43;;/h7-9,12-17,20-22H,6,10-11,18-19H2,1-5H3,(H3-,39,40,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |

InChIキー |

AUQMGYLQQPSCNH-UHFFFAOYSA-L |

異性体SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+] |

正規SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+] |

製品の起源 |

United States |

類似化合物との比較

NIR-2 vs. NIR-I Dyes

Thioflavin T-NE (ThT-NE)

- Emission : ~500 nm (visible range), limiting tissue penetration.

- Quantum yield: Lower than NIR-2; fluorescence enhancement upon G4 binding is ~1700-fold, but background noise is higher.

- Application : Primarily for fixed-cell G4 imaging due to poorer membrane permeability compared to NIR-2.

Indocyanine Green (ICG)

- Emission : ~800 nm (NIR-I).

- Advantages : FDA-approved for clinical use in angiography and tumor detection.

- Limitations: Low quantum yield (~0.012%), rapid photobleaching, and non-specific binding.

- Comparison : NIR-2 offers higher specificity for G4 structures and superior photostability.

NIR-2 vs. NIR-II Dyes

NIR-II dyes (1000–1700 nm) excel in deep-tissue imaging due to reduced light scattering and autofluorescence.

IR26

- Emission : ~1200 nm.

- Quantum yield : 0.05% (reference standard for NIR-II).

- Application : Preclinical vascular imaging.

- Comparison : NIR-2’s quantum yield is significantly higher, but its NIR-I emission limits penetration depth.

Li et al. (2018) NIR-II Dye

- Excitation/Emission : 1064 nm/1300 nm.

- Advantages : Centimeter-depth imaging with micron-scale resolution in dynamic processes (e.g., blood flow).

- Limitations : Complex synthesis and lower brightness compared to optimized NIR-I dyes like NIR-2.

Functional Derivatives of NIR-2

NIR-3

- Modification : NIR-2 derivative with a nitro group, enabling ratiometric photoacoustic (PA) imaging.

- Application : Detects malondialdehyde (MDA) in atherosclerotic plaques, combining fluorescence and PA modalities.

- Advantage: Dual-mode imaging enhances diagnostic accuracy compared to NIR-2’s fluorescence-only output.

Commercial and Industrial Relevance

Q & A

Q. What are the key design principles of NIR-2 dye for live-cell imaging applications?

NIR-2 is a near-infrared fluorescent probe derived from a GFP chromophore, featuring a donor-acceptor-acceptor (D-A-A) structure. Its fluorescence is activated upon binding to nucleic acid G-quadruplexes (G4), producing a 689 nm emission peak. Key design considerations include:

- Low intrinsic fluorescence : Minimizes background noise until target binding occurs .

- High quantum yield : Ensures bright signal amplification post-binding (quantum yield >0.3) .

- Cell permeability and low cytotoxicity : Enables prolonged live-cell imaging without membrane disruption .

- Spectral compatibility : Matches near-infrared (NIR) optical windows (650–900 nm) to reduce autofluorescence .

Q. How can researchers optimize NIR-2 for G4 detection in heterogeneous cellular environments?

- Concentration titration : Test dye concentrations between 0.1–5 µM to balance signal intensity and cytotoxicity .

- Co-staining controls : Validate specificity using G4-stabilizing agents (e.g., pyridostatin) or competitors (e.g., ThT-NE) .

- Time-lapse imaging : Monitor fluorescence kinetics to distinguish transient vs. stable G4 interactions .

- Cross-validation : Pair with orthogonal methods (e.g., immunofluorescence for G4-specific antibodies) .

Q. What experimental protocols validate NIR-2’s selectivity for G4 over other nucleic acid structures?

- In vitro assays : Compare fluorescence enhancement in the presence of G4 vs. duplex DNA, single-stranded DNA, or i-motifs .

- Mutagenesis studies : Use G4-deficient cell lines or CRISPR-edited models to confirm signal dependence on G4 formation .

- Spectral unmixing : Resolve overlapping signals in multi-dye experiments (e.g., NIR-2 with Cy3 or Rhodamine 110) .

Advanced Research Questions

Q. How can NIR-2 be integrated with multi-modal imaging (e.g., photoacoustic or hyperspectral) to study dynamic biological processes?

- Photoacoustic (PA) imaging : Modify NIR-2 with hydrazine-based linkers to create ratio-metric PA probes for oxidative stress markers (e.g., malondialdehyde in atherosclerosis) .

- Hyperspectral unmixing : Leverage NIR-2’s distinct emission peak (689 nm) to isolate signals in multi-channel systems (e.g., UAV-based agricultural monitoring) .

- Co-registration with SWIR/NIR-1 bands : Use spectral libraries to differentiate NIR-2 dye signals from environmental NIR-2 spectral channels (e.g., Sentinel-2 satellite bands 8A and 8) .

Q. What methodologies address discrepancies in NIR-2 performance across different tissue depths or biomolecular contexts?

- Depth-dependent correction : Apply BRDF (Bidirectional Reflectance Distribution Function) models to adjust for signal attenuation in thick tissues or 3D spheroids .

- Machine learning : Train SVR (Support Vector Regression) models on hyperspectral features (e.g., NDVI or NIR-2/R ratios) to predict dye localization in complex matrices .

- pH/redox calibration : Pre-treat samples with redox buffers (e.g., DTT or H₂O₂) to account for environmental effects on dye activation .

Q. How do researchers resolve contradictions in NIR-2’s sensitivity to non-target biomarkers (e.g., lipid peroxidation byproducts)?

- Competitive binding assays : Introduce scavengers (e.g., ascorbic acid for reactive oxygen species) to isolate G4-specific signals .

- High-content screening : Use automated microscopy to quantify false-positive rates across >1,000 cells under varying stress conditions .

- Cross-reactivity databases : Build spectral libraries of common interferents (e.g., hemoglobin or collagen) using NIR-2’s emission profile .

Methodological Challenges and Solutions

Q. What statistical frameworks are recommended for analyzing NIR-2 data with high inter-sample variability?

- Student’s t-test : Apply to compare significance levels (p <0.05) between treatment groups, particularly in NIR-2 vs. SWIR bands .

- Residual analysis : Quantify model errors (e.g., RMSE <0.5 years in bamboo die-off studies) to assess prediction accuracy .

- Bootstrap aggregation : Improve robustness in small-sample studies by resampling fluorescence intensity distributions .

Q. How can NIR-2 be adapted for longitudinal studies requiring minimal photobleaching?

- Pulsed illumination : Reduce light exposure using ≤10 ms pulses and cooled CCD detectors .

- Stochastic optical reconstruction microscopy (STORM) : Achieve super-resolution imaging with <50 nm localization precision .

- Encapsulation : Use lipid nanoparticles or PEGylation to enhance dye stability in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。